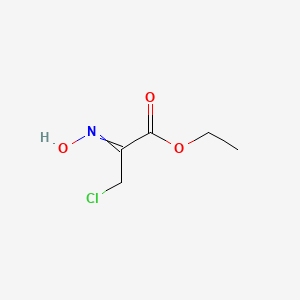

Ethyl 3-chloro-2-hydroxyiminopropanoate

Description

Significance as a Multifunctional Synthetic Intermediate

Ethyl 3-chloro-2-hydroxyiminopropanoate has garnered attention in the scientific community for its role as a multifunctional synthetic intermediate. myskinrecipes.com Its molecular architecture, which incorporates an ester, a chloro group, and a hydroxyimino (oxime) function, allows it to serve as a versatile precursor in the construction of more complex molecules. The presence of these distinct reactive sites enables chemists to perform sequential or one-pot reactions to build molecular frameworks that are otherwise challenging to access.

The primary application of this compound is in the synthesis of heterocyclic compounds. myskinrecipes.com Heterocycles are core structures in many biologically active molecules, including pharmaceuticals and agrochemicals. myskinrecipes.com The strategic placement of the chloro, oxime, and ester groups allows for a variety of cyclization reactions with different reagents. For instance, the compound can react with nucleophiles, leading to the formation of diverse heterocyclic systems such as pyrroles, isoxazoles, and pyrazines.

Researchers have demonstrated the utility of related structures in synthesizing substituted pyrrol-2-ones and other complex heterocycles. researchgate.netnih.govmdpi.comsemanticscholar.org The reactivity of the α-carbon, the electrophilicity of the ester carbonyl, and the nucleophilicity of the oxime nitrogen can all be harnessed to forge new carbon-carbon and carbon-heteroatom bonds. This versatility makes this compound a valuable tool for research and development laboratories focused on creating novel compounds with potential applications in medicine and agriculture. myskinrecipes.com

Table 1: Selected Applications of α-Halo-α'-oximino Ester Analogs in Heterocyclic Synthesis

| Starting Material Class | Reagents | Resulting Heterocycle |

|---|---|---|

| α-Halo-α'-oximino Esters | Amines, Aldehydes | Pyrrole derivatives nih.gov |

| α-Halo-α'-oximino Esters | Hydroxylamine (B1172632), Aldehydes | Isoxazole derivatives nih.gov |

| α-Halo-α'-oximino Esters | Hydrazines | Pyrazole derivatives |

This table illustrates the general synthetic utility of the α-halo-α'-oximino ester class of compounds in forming various heterocyclic structures.

Contextualization within α-Halo-α'-oximino Ester Chemistry

This compound belongs to the broader class of compounds known as α-halo-α'-oximino esters. This classification is based on the presence of a halogen atom (in this case, chlorine) and an oxime group on the carbons alpha to the ester carbonyl group. The chemistry of this class is dictated by the interplay of these functional groups.

The α-halo ester moiety is a well-established reactive partner in organic synthesis. wikipedia.org The halogen atom serves as a good leaving group in nucleophilic substitution reactions. wikipedia.orgmdpi.com This allows for the introduction of a wide variety of substituents at the α-position by reacting with nucleophiles such as amines, thiols, and carbanions. wikipedia.org Furthermore, the presence of the α-halo group facilitates reactions like the Darzens glycidic ester condensation, where an α-haloester reacts with a ketone or aldehyde to form an α,β-epoxy ester. wikipedia.org

The α'-oximino group adds another layer of reactivity. The oxime can act as a nucleophile through its nitrogen or oxygen atom, or it can participate in rearrangements and cyclization reactions. The combination of the halo and oximino functionalities on adjacent carbons creates a powerful synthon. For example, intramolecular reactions can be designed where a nucleophile first displaces the halide, followed by a subsequent reaction involving the oxime to form a heterocyclic ring. The synthesis of related compounds, such as (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, often involves the nitrosation of a corresponding precursor, highlighting a common route to this class of molecules. chemicalbook.com This dual functionality is central to the utility of this compound and its analogs in constructing complex molecular architectures. myskinrecipes.comwikipedia.org

Table 2: General Properties of α-Halo Esters

| Property | Description |

|---|---|

| Reactivity | Act as potent alkylating agents due to the presence of a halide on the α-carbon. wikipedia.org |

| Key Reactions | Undergo nucleophilic substitution, Darzens reaction, and reduction to α-halo alcohols. wikipedia.org |

| Synthetic Utility | Serve as intermediates in the synthesis of amino acids, epoxy esters, and other complex derivatives. wikipedia.org |

| Preparation | Often prepared by the direct halogenation of the parent ester or through methods like the Hell-Volhard-Zelinsky halogenation for the corresponding acids. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-2-hydroxyiminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERHYVIYHGEZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Chloro 2 Hydroxyiminopropanoate

Approaches to α-Halo-β-keto Esters as Precursors

The most direct precursor to ethyl 3-chloro-2-hydroxyiminopropanoate is an α-keto ester, specifically ethyl 3-chloro-2-oxopropanoate. This molecule is also known by other names such as ethyl chloropyruvate. The synthesis of this key intermediate is a critical first step.

One common approach to α-halo-β-keto esters involves the direct halogenation of a β-keto ester. For the synthesis of the required precursor, this would entail the chlorination of ethyl pyruvate (B1213749). However, the nomenclature "ethyl 3-chloro-2-oxopropanoate" indicates the chlorine is on the methyl group of the pyruvate, which is a γ-halogenation, a less common transformation. A more plausible interpretation is that the precursor is an α-chloro-β-keto ester where the "β-keto" part is formyl group, i.e., ethyl 2-chloro-3-oxopropanoate. This compound is commercially available, simplifying the synthetic process significantly.

For cases where a de novo synthesis is required, several methods can be employed to generate α-halo-β-keto esters:

Direct Halogenation of β-Keto Esters: This involves the reaction of a β-keto ester with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction proceeds via an enol or enolate intermediate.

Claisen Condensation: A Claisen condensation between ethyl chloroacetate (B1199739) and a suitable formate (B1220265) equivalent could theoretically yield the desired scaffold, though controlling self-condensation can be a challenge.

From α-Amino Acids: Transformation of an appropriate amino acid, such as serine, through diazotization in the presence of a chloride source and subsequent oxidation could provide a route to the chlorinated keto-ester.

The availability of ethyl 3-chloro-2-oxopropanoate as a commercial product streamlines the synthesis of the target molecule, making it the preferred starting material.

| Precursor Name | CAS Number | Molecular Formula | Key Synthetic Application |

| Ethyl 3-chloro-2-oxopropanoate | 65868-37-3 | C₅H₇ClO₃ | Direct precursor for oximation |

| Ethyl pyruvate | 97-64-3 | C₅H₈O₃ | Starting material for chlorination |

| Ethyl chloroacetate | 105-39-5 | C₄H₇ClO₂ | Component in Claisen condensation |

Oximation Reactions for the Formation of the Hydroxyimino Moiety

The conversion of the ketone functionality in ethyl 3-chloro-2-oxopropanoate to a hydroxyimino group is a standard oximation reaction. This transformation is typically achieved by reacting the α-keto ester with hydroxylamine (B1172632) or one of its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl).

The reaction is generally carried out in a protic solvent like ethanol (B145695) or water, often in the presence of a base to neutralize the acid released from the hydroxylamine salt. Common bases used for this purpose include sodium acetate, sodium carbonate, or pyridine (B92270). The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to form the oxime.

The geometry of the resulting oxime (E or Z isomer) can be influenced by the reaction conditions, including the pH and the solvent system. For this compound, the formation of a specific isomer may be crucial for its subsequent reactivity or biological activity. Characterization techniques such as NMR spectroscopy are essential to determine the stereochemical outcome of the oximation.

A typical procedure would involve dissolving ethyl 3-chloro-2-oxopropanoate in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Halogenation Strategies at the β-Position

The nomenclature "this compound" specifies that the chlorine atom is at the C-3 position of the propanoate chain. In the context of the precursor, ethyl 2-oxopropanoate (ethyl pyruvate), this corresponds to the chlorination of the methyl group. This is a β-halogenation relative to the ester group.

Direct chlorination of the methyl group of ethyl pyruvate can be challenging due to the reactivity of the α-position. However, radical halogenation conditions could potentially favor the β-position. Alternatively, starting from a precursor that already contains the chlorine atom at the desired position is a more controlled approach. For instance, using 3-chlorolactic acid as a starting material, which can be esterified and then oxidized to the corresponding keto-ester, would ensure the correct placement of the chlorine atom.

If the synthesis starts from a β-keto ester like ethyl acetoacetate, halogenation typically occurs at the α-position due to the high acidity of the α-protons. To achieve β-halogenation, a multi-step sequence would be necessary. This could involve, for example, the protection of the α-position, followed by functionalization of the methyl group, introduction of the halogen, and subsequent deprotection.

Given these complexities, the most efficient strategy remains the use of a pre-halogenated starting material like ethyl 3-chloro-2-oxopropanoate.

Esterification and Transesterification Routes

The ethyl ester group in the target molecule can be introduced at various stages of the synthesis.

Fischer Esterification: If the synthesis begins with 3-chloro-2-hydroxyiminopropanoic acid, the ethyl ester can be formed through a Fischer esterification. This involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

From an Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with ethanol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ethyl ester under mild conditions.

Transesterification: If a different ester of 3-chloro-2-hydroxyiminopropanoic acid is available (e.g., the methyl ester), it can be converted to the ethyl ester via transesterification. This reaction involves treating the starting ester with ethanol in the presence of an acid or base catalyst.

| Esterification Method | Reagents | Conditions |

| Fischer Esterification | Ethanol, H₂SO₄ (cat.) | Reflux, removal of water |

| From Acid Chloride | Thionyl chloride, then Ethanol, Pyridine | Mild conditions |

| Transesterification | Ethanol, Acid or Base catalyst | Equilibrium-driven |

Enantioselective and Diastereoselective Synthetic Pathways

The hydroxyimino group and the adjacent stereocenter at C-3 in this compound mean that the molecule can exist as stereoisomers. The development of enantioselective or diastereoselective synthetic routes is of significant interest for applications where a specific stereoisomer is required.

Enantioselective Oximation: While oximation of a prochiral ketone can, in principle, be rendered enantioselective using chiral catalysts or reagents, this is a less common approach.

Kinetic Resolution: A racemic mixture of this compound could potentially be resolved through enzymatic or chemical kinetic resolution. This would involve the selective reaction of one enantiomer, leaving the other unreacted.

From Chiral Precursors: A more robust strategy involves starting with an enantiomerically pure precursor. For instance, the use of (R)- or (S)-3-chlorolactic acid as the starting material would install the desired stereochemistry at C-3 from the outset. Subsequent esterification and oxidation, followed by oximation, would lead to the enantiomerically enriched target molecule.

Asymmetric Halogenation: In a scenario where the synthesis starts from a β-keto ester without the chlorine atom, asymmetric halogenation could be employed. Chiral catalysts, often based on transition metals or organocatalysts, can promote the enantioselective chlorination of the precursor. However, as previously discussed, directing the halogen to the β-position of a propanoate system is non-trivial.

Research into the asymmetric synthesis of related α-hydroxyimino esters has explored the use of chiral auxiliaries and catalysts to control the stereochemical outcome. While specific literature on the enantioselective synthesis of this compound is not abundant, the principles established for similar systems could be adapted. For instance, the diastereoselective allylation of α-imino esters has been reported, indicating that stereocontrol in this class of compounds is achievable.

Applications in Complex Organic Synthesis

Stereocontrolled Synthesis of α-Amino Acids and Peptidomimetics

The α-oximino ester functionality of Ethyl 3-chloro-2-hydroxyiminopropanoate serves as a valuable precursor for the synthesis of α-amino acids. The reduction of the oxime group to an amine is a key transformation in this process. While direct stereocontrolled reduction of this specific compound is not extensively documented, the general strategy of reducing α-oximino esters to α-amino acids is a well-established method.

Detailed Research Findings:

The conversion of α-oximino esters to α-amino acids typically involves a reduction step. The stereochemical outcome of this reduction is crucial for the synthesis of enantiomerically pure α-amino acids. Catalytic hydrogenation using chiral catalysts or the use of chiral reducing agents can be employed to achieve stereocontrol. For instance, the reduction of related α-oximino esters has been achieved with high enantioselectivity using catalytic systems based on transition metals like rhodium or iridium complexed with chiral phosphine ligands.

The resulting α-amino esters can be further elaborated into peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The α-amino acids derived from this compound can be incorporated into peptide chains or used as scaffolds to create non-peptidic backbones that mimic peptide secondary structures.

| Transformation | Key Reagents/Conditions | Product | Significance |

| Reduction of α-oximino group | Catalytic hydrogenation (e.g., H₂, chiral Rh/Ir catalyst), Chiral reducing agents | α-Amino ester | Access to non-natural α-amino acids |

| Elaboration to Peptidomimetics | Peptide coupling, Scaffold modification | Peptidomimetic | Development of therapeutic agents with improved properties |

Construction of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of multiple reactive sites allows for its participation in a range of cyclization reactions.

The α-chloro oxime functionality of this compound can be converted in situ to a nitrile oxide. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively.

Detailed Research Findings:

The in-situ generation of the nitrile oxide from this compound is typically achieved by treatment with a base. The subsequent cycloaddition reaction is often highly regioselective and can be stereoselective, particularly when using chiral auxiliaries or catalysts. This methodology provides a powerful tool for the construction of complex heterocyclic systems that are prevalent in many biologically active molecules. For example, the cycloaddition of a nitrile oxide derived from a similar α-chloro oxime with an alkene can lead to the formation of an isoxazoline ring, a core structure in various pharmaceuticals.

| Reactant | Dipolarophile | Product Heterocycle | Significance |

| Nitrile Oxide (from this compound) | Alkene | Isoxazoline | Access to key heterocyclic scaffolds |

| Nitrile Oxide (from this compound) | Alkyne | Isoxazole | Synthesis of important pharmacophores |

Annulation strategies involving this compound can lead to the formation of fused heterocyclic systems. While specific annulation reactions directly utilizing this compound are not widely reported, its structural motifs are amenable to known annulation protocols. For instance, the ester and chloro functionalities could be exploited in reactions that build a new ring onto an existing molecular framework.

Detailed Research Findings:

Annulation strategies often involve a sequence of reactions that form two new bonds to construct a ring. For a molecule like this compound, one could envision a scenario where the chloro group is displaced by a nucleophile from a tethered chain, followed by an intramolecular cyclization involving the ester or a derivative thereof. Such strategies are powerful for the convergent synthesis of complex polycyclic systems.

Role in the Synthesis of Bioactive Molecules (as synthetic intermediates)

This compound can serve as a key intermediate in the synthesis of various bioactive molecules. Its functional groups allow for the introduction of diverse substituents and the construction of complex molecular skeletons found in natural products and pharmaceuticals.

Detailed Research Findings:

The utility of this compound as a synthetic intermediate is exemplified by its potential application in the synthesis of modified amino acids and heterocyclic compounds with biological activity. For instance, the isoxazole and isoxazoline heterocycles formed via cycloaddition reactions are present in a wide range of medicinally important compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs. The α-amino acids derived from this precursor can be incorporated into peptides to modulate their biological activity.

Utilization as a Key Reagent in Catalytic Processes

While the direct use of this compound as a key reagent in a catalytic cycle is not well-documented, its derivatives could potentially act as ligands for metal catalysts or as precursors to organocatalysts. The nitrogen and oxygen atoms in the hydroxyimino and ester groups have the potential to coordinate with metal centers, thereby influencing the reactivity and selectivity of a catalytic transformation.

Detailed Research Findings:

For example, the oxime nitrogen could coordinate to a transition metal, and the resulting complex could catalyze a variety of reactions. Furthermore, chiral derivatives of this compound could be synthesized and explored as chiral ligands in asymmetric catalysis, a field of immense importance in modern organic synthesis for the production of enantiomerically pure pharmaceuticals.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reduction Mechanisms

The hydroxyimino group is susceptible to reduction to an amine. This transformation can be achieved using various reducing agents, and the mechanism would likely proceed through the formation of an intermediate hydroxylamine (B1172632), which is then further reduced. The choice of reducing agent (e.g., catalytic hydrogenation, metal hydrides) would significantly influence the reaction pathway and the potential for side reactions, such as the reduction of the ethyl ester or the hydrogenolysis of the C-Cl bond.

Catalytic hydrogenation, for instance, would involve the adsorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C=N bond. In contrast, reduction with a hydride reagent like lithium aluminum hydride would involve the nucleophilic attack of a hydride ion on the carbon of the C=N bond.

Mechanistic Studies of Nucleophilic Attacks and Substitutions

The primary site for nucleophilic attack on Ethyl 3-chloro-2-hydroxyiminopropanoate is the sp3-hybridized carbon atom bonded to the chlorine atom. This would result in a nucleophilic substitution of the chloride ion. The mechanism of this substitution (SN1 or SN2) would be influenced by the nature of the nucleophile, the solvent, and the steric hindrance around the reaction center. Given that it is a secondary alkyl halide, a mixture of SN1 and SN2 pathways could be possible.

A typical SN2 mechanism would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction would be a single-step process where the bond to the nucleophile forms concurrently with the breaking of the carbon-chlorine bond.

An SN1 mechanism would proceed through a two-step process involving the formation of a carbocation intermediate after the departure of the chloride ion. This planar carbocation could then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products if the carbon were chiral.

Reaction Kinetic and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. Such analyses would be crucial for understanding the reaction rates and the feasibility of its transformations.

A kinetic study of a nucleophilic substitution reaction, for example, would involve measuring the reaction rate at different concentrations of the reactants and at various temperatures. This would allow for the determination of the rate law, the rate constant, and the activation energy of the reaction, providing insights into the reaction mechanism.

Thermodynamic analysis would involve determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. This data would indicate whether a reaction is spontaneous and whether it is enthalpically or entropically driven. Such information is vital for optimizing reaction conditions to maximize product yield.

Stereochemical Control and Mechanism in Asymmetric Transformations

There is a lack of published research on the stereochemical control and mechanisms in asymmetric transformations involving this compound. The molecule itself is prochiral, and the introduction of a chiral center, for instance, through the reduction of the oxime or nucleophilic substitution at the carbon bearing the chlorine, could potentially be controlled to favor one enantiomer over the other.

Asymmetric reduction of the C=N bond could be achieved using a chiral reducing agent or a chiral catalyst. The mechanism of stereochemical control would depend on the specific catalyst or reagent used. For example, a chiral catalyst might form a diastereomeric complex with the substrate, orienting it in a way that favors the addition of hydrogen from a specific face, leading to an excess of one enantiomer.

Similarly, in a nucleophilic substitution reaction, the use of a chiral nucleophile or a chiral phase-transfer catalyst could potentially induce asymmetry. The mechanism would involve the formation of diastereomeric transition states with different energy levels, leading to different rates of formation for the two enantiomeric products.

Advanced Spectroscopic and Structural Elucidation Techniques

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "Ethyl 3-chloro-2-hydroxyiminopropanoate". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the compound's constitution and stereochemistry.

The presence of the C=N double bond in the hydroxyimino group gives rise to the possibility of E and Z stereoisomers. The relative orientation of the hydroxyl group and the ester functionality determines the specific isomer. In related compounds, such as "Ethyl (2E)-2-(hydroxyimino)propanoate," the E isomer is often found to be the thermodynamically more stable form. This preference can be attributed to steric and electronic factors.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the chloromethyl group (-CH₂Cl), and a characteristic downfield signal for the oxime hydroxyl proton (-OH). The chemical shift of the -CH₂Cl protons will be influenced by the electronegativity of the chlorine atom, causing them to appear at a lower field compared to a non-halogenated methyl group. The broadness and chemical shift of the -OH proton can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide further structural confirmation. Key resonances are expected for the carbonyl carbon of the ester, the C=N carbon of the oxime, the carbons of the ethyl group, and the chloromethyl carbon. The chemical shift of the C=N carbon is particularly diagnostic for the hydroxyimino functionality. The electronegative chlorine atom will cause a downfield shift of the chloromethyl carbon signal.

A detailed analysis of a close analog, "Ethyl (2E)-2-(hydroxyimino)propanoate," reveals the following assignments, which can be used to predict the approximate chemical shifts for "this compound" nih.gov:

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| -CH₂- (Ethyl) | ~4.3 (q) | ~62 |

| -CH₃ (Ethyl) | ~1.3 (t) | ~14 |

| -CH₂Cl | Expected > 3.5 (s) | Expected > 40 |

| C=O | - | ~163 |

| C=N | - | ~149 |

| -OH | ~9.5 (br s) | - |

Note: The chemical shifts for "this compound" are predicted based on the data for "Ethyl (2E)-2-(hydroxyimino)propanoate" and known substituent effects. 'q' denotes a quartet, 't' a triplet, 's' a singlet, and 'br s' a broad singlet.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively connecting the proton and carbon signals, confirming the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to probe through-space interactions, which can help in confirming the E or Z configuration of the oxime.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of "this compound". By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS allows for the calculation of the elemental composition.

For "this compound" (C₅H₈ClNO₃), the expected exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the main M peak (due to the ³⁵Cl isotope).

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ (for C₅H₉ClNO₃⁺) | 166.0265 |

| [M+Na]⁺ (for C₅H₈ClNO₃Na⁺) | 188.0085 |

Fragmentation patterns observed in the mass spectrum can provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For oximes, fragmentation can involve the cleavage of the N-O bond.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (oxime) | Stretching | 3100-3600 (broad) |

| C-H (alkyl) | Stretching | 2850-3000 |

| C=O (ester) | Stretching | 1710-1750 |

| C=N (oxime) | Stretching | 1620-1680 |

| C-O (ester) | Stretching | 1000-1300 |

| N-O (oxime) | Stretching | 930-960 |

| C-Cl | Stretching | 600-800 |

The broadness of the O-H stretching band is indicative of hydrogen bonding. The strong absorption of the C=O bond is a prominent feature in the spectrum. The position of the C=N stretching vibration can provide information about the electronic environment of the oxime group. For "Ethyl (2E)-2-(hydroxyimino)propanoate," characteristic IR absorptions were observed at 3243 cm⁻¹ (O-H), 1726 cm⁻¹ (C=O), and 1716 cm⁻¹ (C=N) nih.gov.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of "this compound" can be obtained, this technique can unambiguously confirm its molecular structure, including bond lengths, bond angles, and the stereochemistry of the oxime group.

A crystallographic study of the analogous compound, "Ethyl (2E)-2-(hydroxyimino)propanoate," revealed a planar molecular structure, which was attributed to the stabilizing effect of π-conjugation between the hydroxyimino and carbonyl groups nih.gov. The study confirmed the E configuration of the oxime, with the hydroxyl and carbonyl groups in a trans orientation nih.gov. It is highly probable that "this compound" would adopt a similar planar conformation in the solid state.

The crystal packing of "Ethyl (2E)-2-(hydroxyimino)propanoate" was shown to be influenced by strong intermolecular O-H···N hydrogen bonds between the oxime groups of adjacent molecules nih.gov. Such interactions are also expected to play a significant role in the crystal lattice of "this compound".

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Intermolecular Interaction | O-H···N hydrogen bonding |

Circular Dichroism (CD) for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique used to study chiral molecules. "this compound" itself is not chiral. However, if the compound were to be resolved into enantiomers, for instance, through the introduction of a chiral center elsewhere in the molecule or by forming a diastereomeric complex with a chiral auxiliary, CD spectroscopy would be an essential tool for their characterization.

The oxime chromophore can exhibit a Cotton effect in the CD spectrum, which is the differential absorption of left and right circularly polarized light. The sign and magnitude of the Cotton effect are dependent on the absolute configuration of the chiral center and the conformation of the molecule.

For chiral oximes, electronic transitions associated with the C=N-OH group can give rise to characteristic CD signals. The analysis of these signals, often in conjunction with theoretical calculations, can be used to assign the absolute stereochemistry of the molecule. While no specific CD data for "this compound" is available, the principles of CD spectroscopy would be directly applicable if a chiral variant were to be synthesized and analyzed.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. For Ethyl 3-chloro-2-hydroxyiminopropanoate, such calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Studies on analogous α-chloro-O-oxime ethers have utilized DFT to investigate conformational preferences and the influence of substituents on the anomeric effect. researchgate.net These studies indicate that the gauche conformers are generally more stable due to hyperconjugation and steric effects. researchgate.net For this compound, the interaction between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbital of the C-Cl bond (σ*C-Cl) would be a key factor in determining its stability and geometry.

The reactivity of this compound can be predicted by analyzing various reactivity descriptors derived from quantum chemical calculations. These descriptors provide insights into the sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Predicted Value/Region | Implication |

|---|---|---|

| HOMO Energy | Low | Indicates good electron-accepting ability. |

| LUMO Energy | Low | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Reflects chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around O and N atoms | Indicates sites for electrophilic attack. |

These calculations would highlight the electrophilic nature of the carbon atom attached to the chlorine and the carbonyl carbon, making them susceptible to nucleophilic attack. The oxygen and nitrogen atoms of the oxime group, with their lone pairs of electrons, would be the primary sites for electrophilic attack and protonation.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For this compound, this could be applied to understand its synthesis, decomposition, or reactions with other molecules. For instance, the reaction of an α-chloro-α-oxime ester with a nucleophile could be modeled to determine the preferred reaction mechanism (e.g., SN1 vs. SN2).

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Searching for Transition States: Using algorithms to find the saddle point on the potential energy surface connecting reactants and products.

Calculating Activation Energies: Determining the energy barrier for the reaction, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the reactants and products.

Such studies would be crucial in predicting the regioselectivity and stereoselectivity of reactions involving this compound and in designing more efficient synthetic routes.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational landscape analysis involves identifying all possible stable conformations of a molecule and their relative energies. For this compound, this would involve rotation around the single bonds, particularly the C-C, C-O, and N-O bonds.

A study on the closely related Ethyl (2E)-2-(hydroxyimino)propanoate using DFT calculations confirmed that the E conformer is the most stable. nih.gov For this compound, the presence of the chlorine atom would introduce additional steric and electronic factors influencing the conformational preferences. The stability of different conformers would likely be governed by a balance between steric hindrance, dipole-dipole interactions, and hyperconjugative effects.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. nih.govmdpi.com MD simulations track the movement of atoms over time, providing insights into:

Conformational Flexibility: How the molecule explores different shapes at a given temperature.

Solvation Effects: How solvent molecules arrange around the solute and affect its conformation and reactivity.

Binding Interactions: How the molecule interacts with a receptor or enzyme active site.

While specific MD simulations for this compound are not published, the methodology is well-established and could provide valuable information on its behavior in a biological context.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The choice of functional and basis set is crucial for obtaining accurate predictions. github.io

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present, such as the C=O, C=N, O-H, and C-Cl stretching frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For oxime esters, the absorption maxima are typically observed in the UV region. shd-pub.org.rsresearchgate.netresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopy | Predicted Feature | Corresponding Functional Group |

|---|---|---|

| ¹H NMR | Doublet of doublets | -CH-Cl |

| Singlet | =N-OH | |

| Quartet and Triplet | -O-CH₂-CH₃ | |

| ¹³C NMR | Signal in the 160-170 ppm range | Carbonyl carbon (C=O) |

| Signal in the 140-150 ppm range | Imino carbon (C=N) | |

| IR (cm⁻¹) | ~1720 | C=O stretch |

| ~1640 | C=N stretch | |

| ~3300 (broad) | O-H stretch | |

| ~750 | C-Cl stretch |

| UV-Vis (nm) | λmax ~220-250 | π → π* transitions of the conjugated system |

In Silico Design of Novel Derivatives and Analogues

Computational methods are increasingly used in the rational design of new molecules with desired properties, a process known as in silico design. nih.gov Starting from the core structure of this compound, novel derivatives and analogues could be designed to enhance specific properties, such as biological activity or chemical stability.

The general workflow for such a design process would involve:

Defining the Objective: For example, designing a derivative with enhanced inhibitory activity against a specific enzyme.

Generating a Virtual Library: Creating a library of virtual compounds by systematically modifying the parent structure (e.g., changing the ester group, substituting the chlorine with other halogens, or adding substituents to the carbon backbone).

Computational Screening: Using techniques like molecular docking to predict the binding affinity of the designed compounds to a target protein.

ADMET Prediction: Calculating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness.

Prioritization for Synthesis: Selecting the most promising candidates based on their predicted activity and ADMET properties for experimental synthesis and testing.

This approach has been successfully applied to design novel derivatives of various scaffolds, including coumarins and oxazoles, for different biological targets. researchgate.net A similar strategy could be employed to explore the chemical space around this compound for various applications.

Synthesis and Reactivity of Ethyl 3 Chloro 2 Hydroxyiminopropanoate Derivatives and Analogues

Modifications of the Ester Group

Another key modification is the conversion of the ester to an amide. This can be achieved by reacting the ester with an amine. The reaction typically requires heating and may be catalyzed by the amine itself or by the addition of a Lewis acid. This transformation opens up a wide range of possibilities for creating new derivatives with potentially interesting biological activities.

Variations of the Halogen Atom

The halogen atom at the 3-position plays a crucial role in the reactivity of these compounds, acting as a leaving group in nucleophilic substitution reactions. While the primary focus of this article is the chloro derivative, its bromo analogue, ethyl 3-bromo-2-hydroxyiminopropanoate, has been synthesized and studied. rsc.orgrsc.org

The synthesis of ethyl 3-bromo-2-hydroxyiminopropanoate is achieved in a two-step process starting from ethyl pyruvate (B1213749). The first step involves bromination of ethyl pyruvate, followed by a reaction with hydroxylamine (B1172632) sulfate in a two-phase system of chloroform and water. This yields the crystalline solid product with a melting point of 77-78 °C. rsc.org A similar synthetic strategy can be envisioned for the preparation of the chloro analogue, starting with the chlorination of ethyl pyruvate.

The reactivity of the bromo derivative is well-documented, particularly its reaction with various nucleophiles in the presence of sodium carbonate. rsc.org This suggests that the chloro derivative would undergo similar reactions, although likely at a slower rate due to the lower leaving group ability of chloride compared to bromide. The choice of halogen can, therefore, be used to modulate the reactivity of the substrate. The synthesis of the fluoro or iodo analogues could also be explored to further tune the electrophilicity of the 3-position.

Exploration of Different Oxime Forms (e.g., O-substituted oximes)

The hydroxyimino group of ethyl 3-chloro-2-hydroxyiminopropanoate offers another site for chemical modification. The oxygen atom of the oxime is nucleophilic and can be alkylated or acylated to form O-substituted oximes. For example, reaction with alkyl halides in the presence of a base would yield the corresponding O-alkyl ethers. Similarly, reaction with acyl chlorides or anhydrides would produce O-acyl derivatives.

The synthesis of such O-substituted derivatives can significantly alter the chemical and physical properties of the parent compound. For instance, O-alkylation would increase the lipophilicity of the molecule. The electronic properties of the oxime nitrogen would also be modified, which could influence the reactivity of the rest of the molecule. While specific examples of O-substitution on this compound are not documented in the literature, these reactions are common for oximes and are expected to proceed under standard conditions. The reactivity of these O-substituted derivatives would also be of interest, as the modified oxime group could participate in different types of chemical transformations.

Emerging Research Explores New Frontiers for this compound

New research is paving the way for novel applications of this compound, a versatile chemical compound, with a focus on sustainable synthesis, advanced chemical transformations, and interdisciplinary applications. These emerging directions highlight the compound's potential in creating complex molecules for pharmaceuticals, agrochemicals, and advanced materials.

This compound is a chemical intermediate primarily utilized in organic synthesis. Its molecular structure, featuring a chloro group, an oxime, and an ester, allows it to serve as a precursor in the development of a wide array of more complex molecules, particularly heterocyclic compounds which are foundational in many drugs and pesticides. myskinrecipes.com Current research is now looking beyond its traditional uses, exploring more efficient and environmentally friendly production methods and expanding its utility into new scientific domains.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions and solubility profiles for Ethyl 3-chloro-2-hydroxyiminopropanoate in research settings?

- Answer : this compound should be stored at room temperature (RT) in a dry, inert environment to prevent hydrolysis or degradation of the hydroxyimino group. Solubility data indicates compatibility with polar aprotic solvents (e.g., DMSO, ethanol) for stock solutions. For in vitro studies, prepare fresh solutions to avoid solvent-induced decomposition. Analytical-grade solvents are recommended to minimize impurities .

| Key Physical Properties |

|---|

| Molecular Formula: C₅H₈ClNO₃ |

| Molecular Weight: 165.57 g/mol |

| Solubility: Soluble in DMSO, ethanol |

| Storage: RT, desiccated |

Q. Which spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the hydroxyimino group’s configuration and chlorine substitution pattern. Mass spectrometry (MS) provides molecular ion validation ([M+H]⁺ at m/z 166.57). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–260 nm) ensures purity (>98%). For resolving stereoisomers, chiral chromatography or X-ray crystallography may be required .

Q. What are the key considerations for designing a scalable synthesis protocol in academic laboratories?

- Answer : A typical synthesis involves:

Step 1 : Condensation of ethyl chloroacetate with hydroxylamine under basic conditions to form the hydroxyimino intermediate.

Step 2 : Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent).

Key considerations include:

- Temperature control (<40°C) to prevent imine decomposition.

- Use of anhydrous solvents and inert atmosphere (N₂/Ar) to suppress side reactions.

- Real-time monitoring via Thin-Layer Chromatography (TLC) to track reaction progress .

Advanced Research Questions

Q. How can kinetic and thermodynamic studies clarify the reactivity of the hydroxyimino group under varying conditions?

- Answer : Conduct stopped-flow spectroscopy to measure reaction rates of the hydroxyimino group with nucleophiles (e.g., amines) in solvents like acetonitrile or DMF. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring plots explain solvent effects. Computational methods (DFT) model transition states to predict regioselectivity in cyclization or substitution reactions .

| Example Kinetic Data |

|---|

| Reaction: Hydroxyimino + NH₃ |

| Solvent: Acetonitrile |

| Rate Constant (k): 0.45 M⁻¹s⁻¹ |

| Activation Energy (Eₐ): 68 kJ/mol |

Q. What experimental approaches are used to investigate enzyme inhibition potential in biochemical assays?

- Answer : Use fluorescence-based assays to screen for interactions with cytochrome P450 isoforms or esterases. For IC₅₀ determination:

Incubate the compound with recombinant enzymes and fluorogenic substrates (e.g., 7-ethoxyresorufin).

Measure inhibition via fluorescence quenching (ex/em = 530/590 nm).

Validate results with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Cross-reference with structural analogs to identify critical pharmacophores .

Q. How can computational chemistry resolve contradictions in stereochemical behavior?

- Answer : Perform molecular docking (AutoDock Vina) to predict binding conformations with chiral receptors. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and compare energy barriers of syn vs. anti hydroxyimino configurations. Pair with Circular Dichroism (CD) spectroscopy to experimentally validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.